molecular formula C7H10O4 B13986808 Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate CAS No. 5120-63-8

Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate

Cat. No.: B13986808
CAS No.: 5120-63-8
M. Wt: 158.15 g/mol
InChI Key: QMCUEOPFERTFEQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of two oxirane rings and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of a suitable alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the oxirane rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the efficiency of the epoxidation reaction and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, carboxylic acids, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate involves the reactivity of its oxirane rings. The compound can undergo ring-opening reactions, which are typically catalyzed by acids or bases. These reactions lead to the formation of reactive intermediates that can interact with various molecular targets, including nucleophiles and electrophiles. The pathways involved in these reactions are often studied using computational methods and experimental techniques to understand the kinetics and thermodynamics of the processes .

Properties

CAS No.

5120-63-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-3-4(10-3)5-6(11-5)7(8)9-2/h3-6H,1-2H3

InChI Key

QMCUEOPFERTFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2C(O2)C(=O)OC

Origin of Product

United States

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